molecular formula C12H20O2 B043148 Ethyl chrysanthemate CAS No. 97-41-6

Ethyl chrysanthemate

Cat. No. B043148
CAS RN: 97-41-6
M. Wt: 196.29 g/mol
InChI Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N
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Patent
US06268525B1

Procedure details

19.64 mg (0.05 mmol) of copper complex prepared from 9.98 mg (0.05 mmol) of copper acetate monohydrate, and 18.23 mg of (R)-N-salicylidene-2-amino-1,1-diphenylpropanol, and 6.0 g(55 mmol) of 2,5dimethyl-2,4-hexadiene were charged in a 50 ml Schienk's tube wherein the atmosphere was replaced with nitrogen, and then 5.4 mg of phenylhydrazine. 1.14 g (10 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours and further stirred for 1 hour at 25° C. The amount of chrysanthemic acidethyl ester formed was determined by gas chromatography. As a result, it was 1.52 g and the yield was 77.7% based on t-butyl diazoacetate and, furthermore, the trans/cis ratio was 61/39. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added to 1 g of the concentrate and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The obtained chrysanthemic acid was reacted with I-menthol, and the resulted diastereomer was analyzed by gas chromatography, which showed the optical purity of (+)-trans isomer was 69% e.e. and that of (+)-cis isomer was 68% e.e.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Name
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
Quantity
18.23 mg
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
9.98 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=N[C@H](C)C(C1C=CC=CC=1)(C1C=CC=CC=1)O)C1C(=CC=CC=1)O.[CH3:26][C:27](=[CH:29][CH:30]=[C:31]([CH3:33])[CH3:32])[CH3:28].C1(NN)C=CC=CC=1.[N+](=[CH:44][C:45]([O:47][CH2:48][CH3:49])=[O:46])=[N-]>O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:49][CH2:48][O:47][C:45]([CH:44]1[C:31]([CH3:33])([CH3:32])[CH:30]1[CH:29]=[C:27]([CH3:28])[CH3:26])=[O:46] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
5.4 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Three
Name
(R)-N-salicylidene-2-amino-1,1-diphenylpropanol
Quantity
18.23 mg
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=N[C@@H](C(O)(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
Quantity
6 g
Type
reactant
Smiles
CC(C)=CC=C(C)C
Name
Quantity
9.98 mg
Type
catalyst
Smiles
O.C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
further stirred for 1 hour at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged in a 50 ml Schienk's tube wherein the atmosphere

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCOC(=O)C1C(C1(C)C)C=C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.